

Introduction: The Precision of Discrete PEGylation

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Compound of Interest

Compound Name: *m*-PEG9-Tos

CAS No.: 82217-01-4

Cat. No.: B609307

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In modern drug delivery, the shift from polydisperse Polyethylene Glycol (PEG) to discrete PEG (

) represents a critical evolution in quality by design (QbD). While traditional PEGs exist as mixtures of chain lengths (Gaussian distribution), **m-PEG9-Tos** is a single molecular entity with exactly 9 ethylene oxide units.

This specific reagent, Methoxy-PEG9-Tosylate, serves as a high-value "capping" or "terminating" agent. It is primarily used to hydrophilize hydrophobic small molecules, peptides, or nanoparticle surfaces without introducing the analytical heterogeneity associated with polydisperse polymers.

Key Advantages of **m-PEG9-Tos**:

- **Defined Molecular Weight:** Eliminates mass spectral complexity; essential for regulatory characterization of small molecule drugs and PROTACs.
- **Tosylate Activation:** The p-Toluenesulfonate (Tos) group is a highly reactive leaving group (times better than -OH), enabling efficient nucleophilic substitution under mild conditions.

- Solubility: The 9-unit PEG chain provides a specific hydrophilic-lipophilic balance (HLB) shift, often sufficient to solubilize hydrophobic payloads without steric shielding of the active site.

Chemical Mechanism: Nucleophilic Substitution[1] [2]

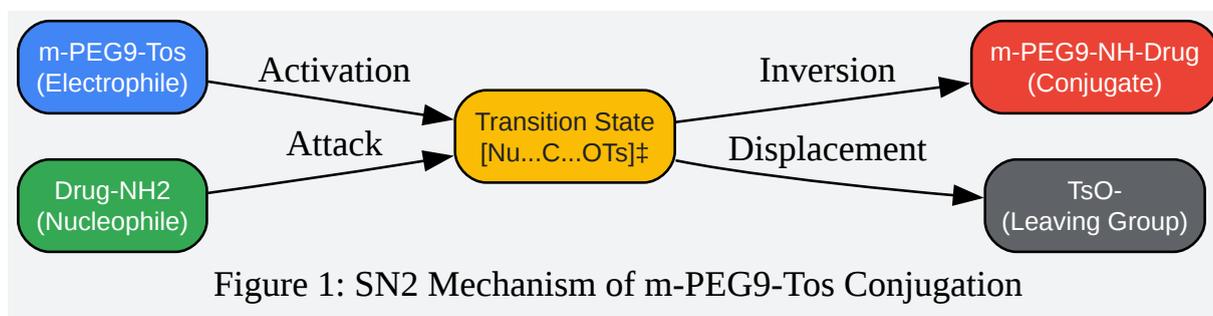
The utility of **m-PEG9-Tos** relies on the

displacement of the tosylate group by a nucleophile (amine, thiol, or azide).

Mechanism Overview:

- Activation: The tosylate group acts as an electron-withdrawing electron sink, polarizing the C-O bond.
- Attack: A nucleophile (e.g., a primary amine on a drug payload) attacks the carbon alpha to the oxygen.
- Displacement: The tosylate ion () leaves, forming a stable C-N, C-S, or C-N bond.

Reactivity Hierarchy (Nucleophiles):



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Experimental Protocol: Amine Conjugation (Solubility Enhancement)

Scenario: Conjugating **m-PEG9-Tos** to a hydrophobic small molecule drug containing a secondary amine (e.g., a PROTAC intermediate).

Materials Required

- Reagent: **m-PEG9-Tos** (MW ~538.65 Da).
- Target: Drug molecule with accessible amine.
- Solvent: Anhydrous DMF or Acetonitrile (ACN). Note: Avoid protic solvents like alcohols which can compete as nucleophiles.
- Base: Cesium Carbonate () or DIPEA (Hünig's base).
- Catalyst (Optional): Sodium Iodide (NaI) – Finkelstein condition to generate reactive iodide in situ.

Step-by-Step Methodology

- Preparation of Reactants:
 - Dissolve 1.0 equivalent (eq) of the Target Drug in anhydrous DMF (Concentration: 0.1 M).
 - Add 1.5 - 2.0 eq of Base (is preferred for solid-phase assistance; DIPEA for homogenous solution).
 - Expert Tip: If the amine is sterically hindered, add 0.1 eq of NaI. The iodide displaces the Tosylate first to form m-PEG9-I, which is more reactive toward the amine.
- Addition of **m-PEG9-Tos**:

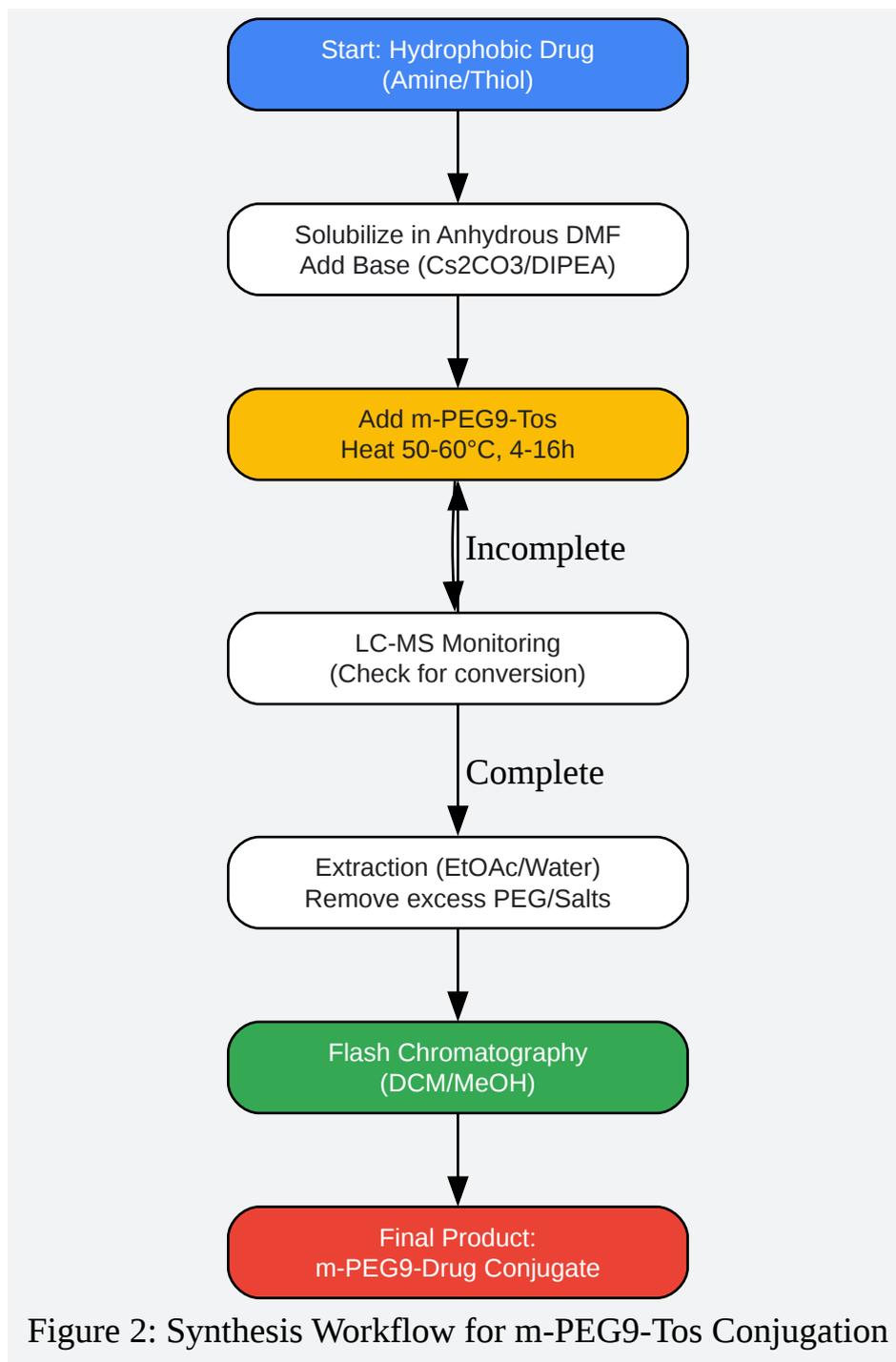
- Dissolve 1.2 eq of **m-PEG9-Tos** in minimal DMF.
- Add dropwise to the drug solution under inert atmosphere (N₂ or Ar).
- Reaction Incubation:
 - Temp: Heat to 60 °C. (Room temp is often too slow for secondary amines).
 - Time: 4–16 hours.
 - Monitoring: Check via LC-MS. Look for the disappearance of the Drug peak (M) and appearance of Product (M + 427 Da - H from amine). Note: The mass shift corresponds to the PEG9 chain minus the Tos group.
- Workup & Purification:
 - Dilution: Dilute reaction 10x with Ethyl Acetate (EtOAc).
 - Wash: Wash 3x with water (to remove DMF, excess PEG, and Tosylate salts) and 1x with Brine.
 - Drying: Dry organic layer over anhydrous Na₂SO₄.
 - Purification: Flash Column Chromatography.
 - Stationary Phase: Silica Gel.
 - Mobile Phase: DCM:MeOH gradient (0% to 10% MeOH). m-PEG9 conjugates are polar; ensure the gradient is sufficient to elute.

Validation & Quality Control

Trustworthiness in synthesis requires rigorous characterization.

Analytical Method	Purpose	Expected Observation
LC-MS (ESI)	Confirm Identity	Single peak with Mass = Drug + PEG9 chain. No polydisperse "envelope".
1H NMR (DMSO-d6)	Verify Conjugation	Appearance of strong PEG backbone peak at 3.5–3.6 ppm (approx 36H). Disappearance of aromatic Tosyl doublets (7.4, 7.8 ppm).
TLC	Purity Check	Product will be significantly more polar (lower R _f in non-polar solvent) than the hydrophobic starting material.

Workflow Visualization



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Critical Considerations (Expertise)

- Handling Tosylates: While **m-PEG9-Tos** is stable, tosylates are alkylating agents. Avoid inhalation or skin contact. Ensure all excess reagent is removed during purification to prevent genotoxic impurities in the final drug substance.

- Hygroscopicity: PEG derivatives are hygroscopic. Store **m-PEG9-Tos** at -20°C under argon. Allow to warm to room temperature before opening the vial to prevent condensation, which hydrolyzes the Tosylate to an unreactive alcohol.
- Stoichiometry: Because **m-PEG9-Tos** is often more expensive than the small molecule payload, use the drug in slight excess if affordable, or use 1.2–1.5 eq of PEG if the drug is the precious component.

References

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